N-benzyl-2-((cyanomethyl)thio)-N-methyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide
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Description
The compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities . It contains a cyanomethylthio group, a benzyl group, and a carboxamide group, which could potentially contribute to its reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using spectroscopic methods, X-ray diffraction, and crystallographic techniques . The presence of multiple functional groups and a heterocyclic ring could lead to a complex structure with interesting properties.Scientific Research Applications
Synthesis Techniques
Research into quinazoline derivatives, including compounds structurally related to N-benzyl-2-((cyanomethyl)thio)-N-methyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide, focuses on novel synthesis techniques. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and N-(2-thiono-4-oxo-1,2,3,4-tetrahydroquinazolinyl)benzamides has been explored through reactions involving methyl anthranilate and aryl-1,3,4-oxadiazolines, showcasing alternative routes for compound formation Chau, Saegusa, & Iwakura, 1982.
Catalytic Processes
Another area of interest is the iron-catalyzed ortho-alkylation of carboxamides, presenting a unified strategy for the modification of aryl carboxamides using an iron source and phenylmagnesium bromide, demonstrating high yields and regioselectivity without overalkylation. This method suggests a potential route for functionalizing compounds similar to the one Fruchey, Monks, & Cook, 2014.
Analgesic Activity
The analgesic properties of new pyrazoles and triazoles bearing a quinazoline moiety have been examined, highlighting the potential of quinazoline derivatives in therapeutic applications. This research delineates the synthesis of various derivatives followed by evaluation of their analgesic activity, suggesting the relevance of the structural framework of quinazolines in medicinal chemistry Saad, Osman, & Moustafa, 2011.
Cytotoxic Activity
Explorations into the cytotoxic activity of quinazoline derivatives have been conducted, focusing on the synthesis of compounds with cationic side chains. These studies aim to understand the impact of side chain positioning on biological activity, particularly against cancer cells, highlighting the potential of quinazoline compounds in oncology Bu, Deady, Finlay, Baguley, & Denny, 2001.
Properties
IUPAC Name |
N-benzyl-2-(cyanomethylsulfanyl)-N-methyl-4-oxo-3-pentylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-3-4-8-14-28-23(30)20-12-11-19(16-21(20)26-24(28)31-15-13-25)22(29)27(2)17-18-9-6-5-7-10-18/h5-7,9-12,16H,3-4,8,14-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKRXSXIIDKDTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(C)CC3=CC=CC=C3)N=C1SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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